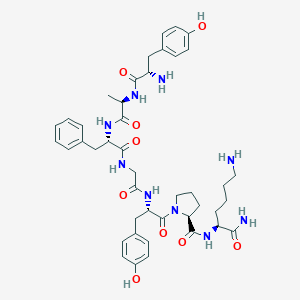

![molecular formula C12H18N2O4S B170858 N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide CAS No. 112101-74-3](/img/structure/B170858.png)

N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

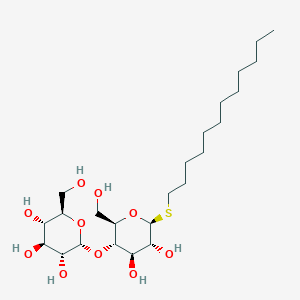

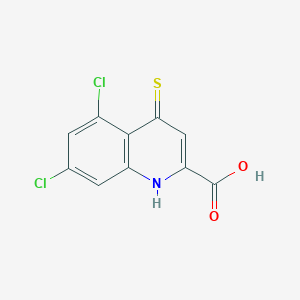

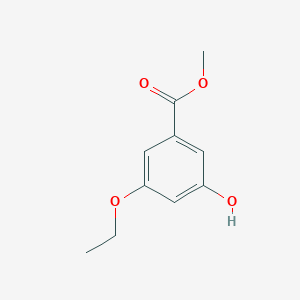

“N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide” is an organic compound with the CAS registry number 112101-74-3 . It has a molecular formula of C12H18N2O4S and a molecular weight of 286.35 .

Molecular Structure Analysis

The molecular structure of this compound consists of a central acetamide group, with a methoxyphenyl group and a methylethyl group attached to the nitrogen atom . The phenyl group is further substituted with an aminosulfonyl group .Physical and Chemical Properties Analysis

This compound has a melting point of 197-198°C and a density of 1.239 . Its pKa is predicted to be 10.06±0.60 .Applications De Recherche Scientifique

Biological Effects of Acetamide Derivatives Acetamide and its derivatives, including N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide, have significant biological effects. A review by Kennedy (2001) highlighted the commercial importance of acetamide and its derivatives and the substantial information generated over the years about the biological consequences of exposure. The biological responses to these chemicals vary both qualitatively and quantitatively, influenced by the biology of the material and its usage or proposed usage. The environmental toxicology data for these chemicals have been greatly expanded, shedding light on their environmental and biological impacts Kennedy, G. (2001). Critical Reviews in Toxicology.

Environmental Degradation and Toxicity of Acetamide Derivatives Advanced oxidation processes (AOPs) are widely used to treat compounds like acetaminophen (ACT) from aqueous mediums, leading to various kinetics, mechanisms, and by-products. Research by Qutob et al. (2022) emphasized the importance of understanding the degradation pathways of acetamide derivatives, their by-products, and biotoxicity. The study revealed that certain by-products like N-(3,4-dihydroxy phenyl) acetamide are mutagenic, highlighting the potential environmental and health risks posed by these compounds. This research underscores the necessity for effective degradation mechanisms to mitigate the environmental impact of acetamide derivatives Qutob, M. et al. (2022). RSC Advances.

Heterocyclic Synthesis and Chemical Reactivity The chemical reactivity of acetamide derivatives, such as 2-cyano-N-(2-hydroxyethyl) acetamide, is of significant interest in heterocyclic synthesis. Gouda et al. (2015) conducted a comprehensive survey on the preparation methods and reactivity of such compounds, illustrating their importance as intermediates in synthesizing a variety of novel heterocyclic systems. This highlights the compound's role in advancing chemical synthesis and pharmaceutical development Gouda, M. et al. (2015). European Journal of Chemistry.

Environmental Protection and Adsorptive Elimination The environmental protection aspect of acetamide derivatives, particularly regarding the adsorptive elimination of contaminants like acetaminophen (ACT) from water, is critical. Igwegbe et al. (2021) reviewed recent progress in this field, noting the high potential of materials like ZnAl/biochar in removing ACT and other pollutants. The study emphasized the importance of sustainable technology development and the significance of adsorption and photocatalytic degradation in removing toxic contaminants, contributing to environmental protection efforts Igwegbe, C. et al. (2021). Journal of Industrial and Engineering Chemistry.

Propriétés

IUPAC Name |

N-[(2R)-1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-8(14-9(2)15)6-10-4-5-11(18-3)12(7-10)19(13,16)17/h4-5,7-8H,6H2,1-3H3,(H,14,15)(H2,13,16,17)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHJIWMGQFZAOV-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555906 |

Source

|

| Record name | N-[(2R)-1-(4-Methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112101-74-3 |

Source

|

| Record name | N-[(2R)-1-(4-Methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

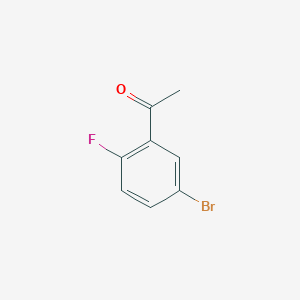

![(2S)-N-[5-[[(2S)-2,5-diaminopentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B170816.png)